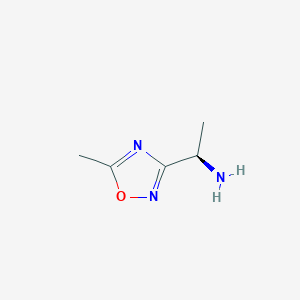
(R)-1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine is a chiral amine compound featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Chiral amine synthesis: The chiral center can be introduced through asymmetric synthesis or resolution of racemic mixtures using chiral catalysts or resolving agents.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the oxadiazole ring to more saturated heterocycles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines and alcohols.
Major Products:
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced heterocycles.
Substitution: Formation of various substituted oxadiazoles.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs targeting specific enzymes or receptors.
Biological Probes: Used in the design of probes for studying biological processes.
Industry:
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Catalysis: Employed as a catalyst or catalyst precursor in various industrial processes.
作用機序
The mechanism of action of ®-1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
(S)-1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine: The enantiomer of the compound.
1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethan-1-amine: The racemic mixture.
1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine: A homolog with an additional carbon in the alkyl chain.
Uniqueness:
Chirality: The ®-enantiomer may exhibit different biological activity and selectivity compared to the (S)-enantiomer.
Functional Group Positioning: The position of the methyl group on the oxadiazole ring can influence the compound’s reactivity and interactions.
特性
分子式 |
C5H9N3O |
|---|---|
分子量 |
127.14 g/mol |
IUPAC名 |
(1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine |
InChI |
InChI=1S/C5H9N3O/c1-3(6)5-7-4(2)9-8-5/h3H,6H2,1-2H3/t3-/m1/s1 |
InChIキー |
UMGKLJLCSFKQCJ-GSVOUGTGSA-N |
異性体SMILES |
CC1=NC(=NO1)[C@@H](C)N |
正規SMILES |
CC1=NC(=NO1)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















